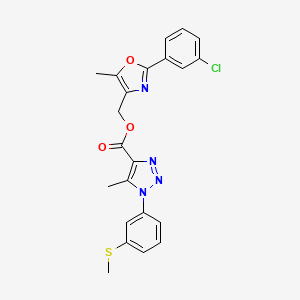

![molecular formula C15H9BrF2N2OS B2666846 (E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,6-difluorobenzamide CAS No. 392237-02-4](/img/structure/B2666846.png)

(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,6-difluorobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a benzothiazole derivative, which is a type of heterocyclic compound. Benzothiazoles are known for their diverse biological activities and are used in medicinal chemistry .

Molecular Structure Analysis

The compound contains a benzothiazole ring, a bromine atom, a methyl group, and a difluorobenzamide group. The presence of these functional groups can influence the compound’s reactivity and properties .Chemical Reactions Analysis

Benzothiazole derivatives can participate in a variety of chemical reactions, including cycloaddition . The specific reactions this compound can undergo would depend on the conditions and reagents present.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the bromine atom might make the compound more dense and reactive, while the amide group could influence its solubility .Wissenschaftliche Forschungsanwendungen

Photodynamic Therapy Applications

One significant application of compounds similar to (E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,6-difluorobenzamide is in photodynamic therapy, particularly in cancer treatment. A study by Pişkin et al. (2020) describes the synthesis and characterization of new zinc phthalocyanine derivatives substituted with Schiff base groups containing benzothiazole. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them potentially useful as Type II photosensitizers in photodynamic therapy for cancer treatment.

Antimicrobial Activity

Another area of research application for similar compounds is in antimicrobial activity. Desai et al. (2013) synthesized a series of N-(5-(2-(5-(arylidene)-4-oxo-3-phenylthiazolidin-2-ylidene)hydrazinecarbonyl)-4-methylthiazol-2-yl)-4-methoxybenzamides. These compounds were screened for in vitro antibacterial activity against various bacterial strains and fungi, showing potential as therapeutic interventions for microbial diseases, especially bacterial and fungal infections (Desai et al., 2013).

Cancer Cell Apoptosis

Brockmann et al. (2014) investigated the structure-function relationship of thiazolide-induced apoptosis in colorectal tumor cells. They found that thiazolides, including bromo-thiazolide RM4819, induce cell death in colon carcinoma cell lines, potentially providing a new avenue for cancer treatment (Brockmann et al., 2014).

Antihypertensive Agents

Compounds with a thiazol-2-ylidene structure have also been explored for their potential as antihypertensive agents. Abdel-Wahab et al. (2008) synthesized various thiazol-2-ylcarbamoyl and thiazolylmalonamide derivatives, which showed good antihypertensive α-blocking activity and low toxicity, indicating their potential in treating hypertension (Abdel-Wahab et al., 2008).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(6-bromo-3-methyl-1,3-benzothiazol-2-ylidene)-2,6-difluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9BrF2N2OS/c1-20-11-6-5-8(16)7-12(11)22-15(20)19-14(21)13-9(17)3-2-4-10(13)18/h2-7H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGJIYBKLFOPXNR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C3=C(C=CC=C3F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9BrF2N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

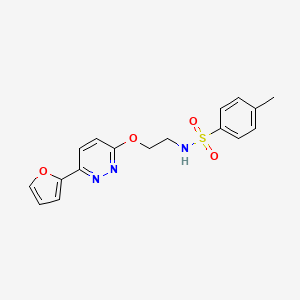

![1-(3-chlorobenzyl)-4-[2-(4-chlorophenyl)acetyl]-1H-pyrrole-2-carbonitrile](/img/structure/B2666763.png)

![N-(4-ethylphenyl)-2-(8-fluoro-3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2666766.png)

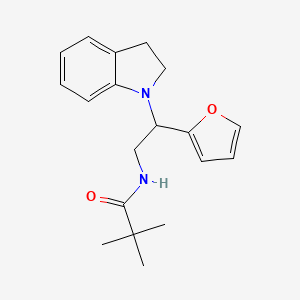

![Tert-butyl 4-[(5-ethoxycarbonylfuran-2-yl)methyl-(9H-fluoren-9-ylmethoxycarbonyl)amino]azepane-1-carboxylate](/img/structure/B2666768.png)

![ethyl 2-[({[4-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-3,3-dimethylbutanoyl]oxy}acetyl)amino]benzoate](/img/structure/B2666770.png)

![Ethyl 5-(3-bromobenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2666771.png)

![N-[4-[4-[(3,5-dimethoxybenzoyl)amino]-3-methylphenyl]-2-methylphenyl]-3,5-dimethoxybenzamide](/img/structure/B2666772.png)

![8-Cyclopropyl-8-aza-bicyclo[3.2.1]octan-3-one oxime](/img/structure/B2666779.png)

methylidene]-4-methylbenzene-1-sulfonohydrazide](/img/structure/B2666780.png)

![(Z)-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide](/img/structure/B2666784.png)

![methyl 3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylate](/img/structure/B2666785.png)